molecular formula C14H22N2O4S B4586736 5-[(butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

5-[(butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide

Cat. No.: B4586736
M. Wt: 314.40 g/mol
InChI Key: PMZODDADMNHSJB-UHFFFAOYSA-N
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Description

5-[(butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C14H22N2O4S and its molecular weight is 314.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.13002836 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diagnostic Imaging and Receptor Studies

"5-[(butylamino)sulfonyl]-N-ethyl-2-methoxybenzamide" and its derivatives have been explored in the context of diagnostic imaging and receptor binding studies. These compounds, often labeled with isotopes, serve as radioligands in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. Their application in studying neurotransmitter systems, particularly serotonin (5-HT) receptors, offers insights into the functioning of the brain in various psychiatric and neurological conditions. Studies have investigated the binding affinities of these compounds to 5-HT receptors, providing a foundation for understanding receptor distributions and dynamics in health and disease (Audenaert et al., 2003), (Passchier et al., 2000).

Metabolic Studies

Research into the metabolism and pharmacokinetics of sulfonylurea compounds, including "this compound," has provided valuable information on their biotransformation and elimination processes in humans. These studies are crucial for understanding the drug's behavior in the body, influencing therapeutic strategies and drug design. Investigations have detailed the pathways through which these compounds are metabolized and excreted, highlighting the efficiency and safety of their use in clinical settings (Halladay et al., 1977).

Properties

IUPAC Name

5-(butylsulfamoyl)-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-4-6-9-16-21(18,19)11-7-8-13(20-3)12(10-11)14(17)15-5-2/h7-8,10,16H,4-6,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZODDADMNHSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.